molecular formula C14H26N2O2 B13319987 tert-Butyl (R)-((2-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)carbamate

tert-Butyl (R)-((2-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)carbamate

Cat. No.: B13319987
M. Wt: 254.37 g/mol
InChI Key: PBIXMVXKXLYVPC-CQSZACIVSA-N
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Description

tert-Butyl ®-((2-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)carbamate is a compound that belongs to the class of carbamates. It is commonly used in organic synthesis, particularly in the protection of amine groups. The tert-butyl group provides steric hindrance, making the compound stable under various conditions.

Preparation Methods

The synthesis of tert-Butyl ®-((2-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. This reaction is known as Boc protection. The reaction conditions can vary, but common bases used include triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran .

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield .

Chemical Reactions Analysis

tert-Butyl ®-((2-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)carbamate undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include strong acids for deprotection, oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions include the free amine after deprotection and various oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of tert-Butyl ®-((2-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)carbamate involves the protection of amine groups. The Boc group is introduced to the amine via nucleophilic addition to di-tert-butyl dicarbonate. The protected amine can then undergo various chemical transformations without interference from the amine group. The Boc group can be removed under acidic conditions, regenerating the free amine .

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl N-[[(2R)-2-(cyclopropylmethyl)pyrrolidin-2-yl]methyl]carbamate

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)15-10-14(7-4-8-16-14)9-11-5-6-11/h11,16H,4-10H2,1-3H3,(H,15,17)/t14-/m1/s1

InChI Key

PBIXMVXKXLYVPC-CQSZACIVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@]1(CCCN1)CC2CC2

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCN1)CC2CC2

Origin of Product

United States

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